molecular formula C9H12N4O2 B15103588 6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B15103588
M. Wt: 208.22 g/mol
InChI Key: SGNOWMVAGNESHR-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethyl-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by hydrolysis and cyclization to form the desired compound . Another approach includes the use of microwave-mediated, catalyst-free synthesis, which has been shown to yield high purity products efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O2/c1-5-7(3-4-14)8(15)13-9(10-5)11-6(2)12-13/h14H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

SGNOWMVAGNESHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CCO

Origin of Product

United States

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